molecular formula C26H29Cl2N5O3 B1684425 Bosutinib CAS No. 380843-75-4

Bosutinib

カタログ番号 B1684425
CAS番号: 380843-75-4
分子量: 530.4 g/mol
InChIキー: UBPYILGKFZZVDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bosutinib, sold under the brand name Bosulif, is a small molecule BCR-ABL and src tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia . It interferes with the growth of cancer cells, which are eventually destroyed by the body .


Synthesis Analysis

Bosutinib is synthesized from 3-methoxy-4-hydroxybenzoic acid. The process starts with esterification of the starting material, followed by alkylation, nitration, reduction, cyclization, chlorination and two successive amination reactions . Another process for the preparation of Bosutinib has been patented, which involves the use of novel intermediates .


Molecular Structure Analysis

Bosutinib is a 7-alkoxy-3-quinolinecarbonitrile that functions as a potent, dual SRC and ABL tyrosine kinase inhibitor . Its chemical formula is C26H29Cl2N5O3 and it has a molecular weight of 530.446 .


Chemical Reactions Analysis

Bosutinib is metabolized through CYP3A4 to inactive metabolites . Infrared spectroscopy and single crystal data collection have been used for its structural and spectroscopic analysis .


Physical And Chemical Properties Analysis

Bosutinib is a white to yellowish tan powder . It is a highly soluble compound at below pH 5 and the solubility decreases with increase in pH .

科学的研究の応用

Treatment of Chronic Myeloid Leukemia (CML)

Methods of Application: Patients with CML resistant or intolerant to previous tyrosine kinase inhibitor therapy received Bosutinib 500 mg once daily .

Results and Outcomes: In evaluable patients with Ph+ CP CML, 81.1% attained or maintained complete cytogenetic response, 71.8% achieved major molecular response (MMR), 59.7% reached MR4, and 48.3% achieved MR4.5 at any time on treatment . The Kaplan-Meier overall survival rate at 48 months was 88.3% .

Dual Inhibition of Src and ABL Kinase

Methods of Application: The drug’s mechanism involves competitive inhibition of both Src and ABL tyrosine kinases .

Results and Outcomes: The distinct side effect profile includes gastrointestinal side effects, with diarrhea rates in more than 80% of patients, but very few cardiovascular and thromboembolic events .

Solid Tumor Malignancies

Methods of Application: The trial involved an ATP-competitive, quinolinecarbonitrile Src/Abl kinase inhibitor tested in patients with advanced solid tumors .

Results and Outcomes: The study provided initial data on the efficacy and safety of Bosutinib in solid tumor malignancies, paving the way for further research .

Alternative Dosing Strategies

Methods of Application: New trials tested alternative dosing strategies with early dose adjustment schedules to mitigate side effects .

Results and Outcomes: These strategies resulted in extensive supportive efforts and improved management of side effects .

Treatment of Acute Lymphoblastic Leukemia (ALL)

Methods of Application: The application involves the use of Bosutinib as a tyrosine kinase inhibitor in clinical trials for ALL patients .

Results and Outcomes: The preclinical and clinical data suggest potential benefits for ALL patients, although further research is needed to confirm these findings .

Managing Long-Term Adverse Events

Methods of Application: The management involves monitoring and adjusting doses based on patient tolerance and response .

Results and Outcomes: The cumulative incidence of progression-free survival events was 5.1% at 48 months, and long-term adverse events were generally manageable .

Overcoming Drug Resistance in CML

Methods of Application: Patients receive Bosutinib as a subsequent line of therapy after the failure of previous treatments .

Results and Outcomes: The drug has shown efficacy in patients with previously treated Ph+ CML, maintaining long-term responses with manageable side effects .

Potential Use in Solid Tumors

Methods of Application: Clinical trials involve administering Bosutinib to patients with advanced solid tumors .

Results and Outcomes: While still in the early stages, the trials aim to establish the efficacy and safety profile of Bosutinib in solid tumor contexts .

Vascular Leakage Prevention

Methods of Application: The application involves preclinical models where Bosutinib is tested for its effects on endothelial cells and vascular integrity .

Results and Outcomes: Studies suggest that Bosutinib can reduce vascular leakage, which has implications for diseases characterized by increased vascular permeability .

Amyotrophic Lateral Sclerosis (ALS)

Methods of Application: A Phase 1 clinical trial, the iDReAM Study, is evaluating the safety and tolerability of Bosutinib in patients with ALS .

Results and Outcomes: The trial aims to establish the efficacy of Bosutinib in slowing the progression of ALS, with results pending from ongoing studies .

Pharmacogenomics in CML Treatment

Methods of Application: Patients with genetic markers of drug resistance receive Bosutinib as a subsequent line of therapy .

Results and Outcomes: The approach aims to personalize treatment plans based on genetic profiles, potentially improving outcomes for patients with resistant CML .

Cardiovascular Research

Methods of Application: Bosutinib is being tested in preclinical models for its impact on heart cells and related signaling mechanisms .

Results and Outcomes: The goal is to determine whether Bosutinib can benefit patients with certain cardiovascular conditions, with studies currently underway .

Safety And Hazards

Bosutinib may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation while handling Bosutinib .

将来の方向性

Bosutinib is now being explored in combination with pegylated interferons in phase 3 trials . There is a need for clear guidelines and new therapies for patients requiring third-line treatment and beyond .

特性

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPYILGKFZZVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861568
Record name 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bosutinib is a tyrosine kinase inhibitor. Although it is able to inhibit several tyrosine kinases such as Src, Lyn, and Hck, which are members of the Src-family of kinases, its primary target is the Bcr-Abl kinase. The Bcr-Abl gene is a chimeric oncogene created from the fusion of the breakpoint-cluster (Bcr) gene and Abelson (Abl) tyrosine gene. This chromosomal abnormality results in the formation of what is commonly known as the Philadelphia chromosome or Philadelphia translocation. The Bcr-Abl gene expresses a particular kinase that promotes the progression of CML. A decrease in the growth and size of the CML tumour has been observed following administration of bosutinib. Bosutinib did not inhibit the T315I and V299L mutant cells.
Record name Bosutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bosutinib

CAS RN

380843-75-4
Record name Bosutinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380843-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bosutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380843754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bosutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.149.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BOSUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5018V4AEZ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bosutinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240205
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile, Form IV (1.0 g) was refluxed for 24 hours with 20 ml of water. The mixture was cooled to 35° C. and filtered. The cake was washed with 10 ml of water and vacuum dried at 45° C. to give 0.95 g of of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile monohydrate, Form I by XRD scans.
[Compound]
Name
IV
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bosutinib
Reactant of Route 2
Bosutinib
Reactant of Route 3
Bosutinib
Reactant of Route 4
Reactant of Route 4
Bosutinib
Reactant of Route 5
Reactant of Route 5
Bosutinib
Reactant of Route 6
Reactant of Route 6
Bosutinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。